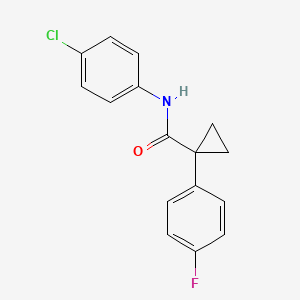
N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a cyclopropane derivative that is expected to have a unique molecular structure due to the presence of both chloro and fluoro substituents on the phenyl rings. Although the provided papers do not directly discuss this compound, they offer insights into similar cyclopropane derivatives, which can be useful in understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related cyclopropane derivatives typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, with a total yield of 48.8% . This suggests that a similar approach could be employed for the synthesis of N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, with appropriate modifications to incorporate the chlorophenyl group.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is often confirmed using techniques such as NMR and MS spectrum analysis. For example, the structure of a synthesized cyclopropane derivative was confirmed by 1H NMR and MS in one study , while another study used elemental analysis, IR, 1H NMR, MS, and X-ray diffraction analysis to determine the crystal structure of a different cyclopropane derivative . These analytical techniques would be essential in confirming the molecular structure of N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including acylation, amidogen, and hydroxymethylation reactions . These reactions are crucial for modifying the functional groups and achieving the desired properties of the final compound. The reactivity of N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide would likely be influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which could affect its chemical stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents can significantly impact these properties. For instance, the crystal structure of a cyclopropane derivative was determined to belong to the monoclinic system with specific cell dimensions and space group . Such detailed structural information is critical for predicting the physical properties and potential applications of N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.
科学的研究の応用
Synthesis and Characterization Techniques
- The synthesis and characterization of various cyclopropanecarboxamide derivatives, including those with chlorophenyl and fluorophenyl substituents, have been explored. For instance, the work by Özer et al. (2009) detailed the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, emphasizing the structural analysis through elemental analyses, IR, and NMR spectroscopy, and X-ray diffraction studies to determine the crystal structure and molecular conformation of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial Activity
- Research on the antimicrobial activity of related cyclopropanecarboxamide compounds has shown promising results. Limban et al. (2011) synthesized and characterized acylthioureas with various aryl substituents, including chlorophenyl and fluorophenyl, assessing their antipathogenic activity against bacterial strains, demonstrating the potential of these derivatives as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Application in Material Science
- The development of electroactive and fluorescent materials utilizing compounds with fluorophenyl and chlorophenyl groups has been reported. Sun et al. (2016) discussed the synthesis of electroactive polyamides containing bis(diphenylamino)-fluorene units, showcasing their solubility, thermal stability, and electrochromic properties, indicating their utility in advanced material applications (Sun et al., 2016).
Exploration of Binding Properties and Molecular Interactions
- Studies on the binding properties and molecular interactions of cyclopropanecarboxamide derivatives have contributed to understanding their potential biological applications. For example, the research by Kil et al. (2014) on the synthesis and evaluation of an 18F-labeled PET radioligand for metabotropic glutamate receptor subtype 4 (mGlu4), highlights the process of optimizing ligands for neuroimaging, showcasing the importance of structural modifications for enhancing binding affinity and brain penetration (Kil et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-12-3-7-14(8-4-12)19-15(20)16(9-10-16)11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILWBCSMSQKUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

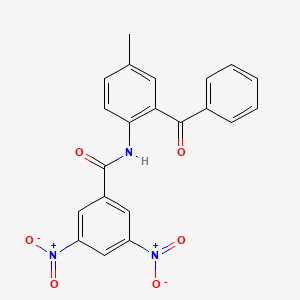

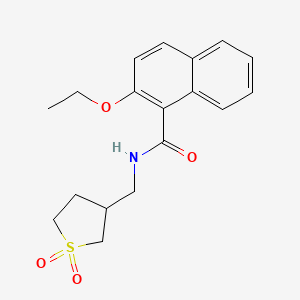
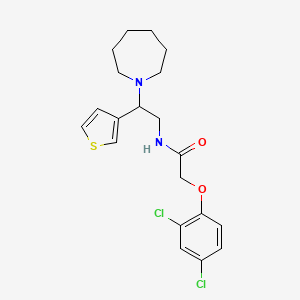
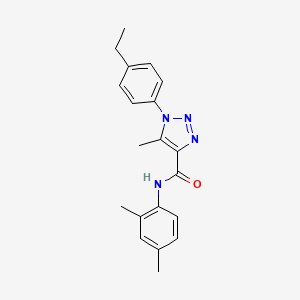
![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)


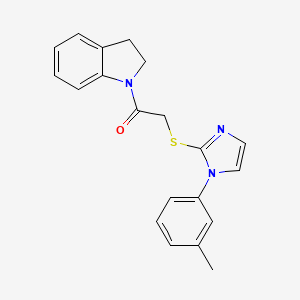
![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)